ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
Overview
Description
ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE is a complex organic compound that features a thiomorpholine ring, an ethyl ester group, and a dichloroaniline moiety
Preparation Methods
The synthesis of ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-(3,4-dichloroanilino)acetate and 2-oxoethyl thiomorpholine-3-carboxylate.
Reaction Conditions: These starting materials undergo a condensation reaction under controlled conditions, often involving a base catalyst and an appropriate solvent.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reagents like sodium borohydride.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE can be compared with other similar compounds:
Properties
IUPAC Name |
ethyl 6-[2-(3,4-dichloroanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-2-23-15(22)11-7-24-12(14(21)19-11)6-13(20)18-8-3-4-9(16)10(17)5-8/h3-5,11-12H,2,6-7H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZOHEQKDKIXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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